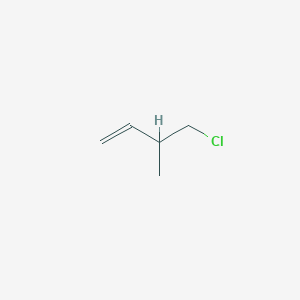
4-chloro-3-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-methylbut-1-ene is an organic compound with the molecular formula C5H9Cl It is a chlorinated alkene, characterized by the presence of a chlorine atom and a double bond within its structure
準備方法
Synthetic Routes and Reaction Conditions: 4-chloro-3-methylbut-1-ene can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-1-butene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and may be facilitated by ultraviolet light or a radical initiator to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-chloro-3-methyl-1-butene may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 4-chloro-3-methylbut-1-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in 4-chloro-3-methyl-1-butene can participate in addition reactions with reagents such as hydrogen halides (e.g., HCl, HBr) and halogens (e.g., Br2).
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Hydrogen Halides: Addition of hydrogen halides to the double bond typically occurs under mild conditions, often at room temperature.
Halogens: Halogenation reactions may require the presence of a solvent such as carbon tetrachloride (CCl4) to dissolve the halogen.
Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Major Products Formed:
Addition of HCl: this compound reacts with HCl to form 4-chloro-3-methyl-2-chlorobutane.
Substitution with OH-: The substitution of the chlorine atom with hydroxide ions results in the formation of 4-hydroxy-3-methyl-1-butene.
Oxidation with KMnO4: Oxidation with potassium permanganate yields 4-chloro-3-methyl-1,2-butanediol.
科学的研究の応用
4-chloro-3-methylbut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize 4-chloro-3-methyl-1-butene as a starting material.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 4-chloro-3-methyl-1-butene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. These intermediates facilitate the addition or substitution processes, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
- 3-Chloro-3-methyl-1-butene
- 1-Chloro-3-methyl-2-butene
- 4-Chloro-2-methyl-1-butene
Comparison: 4-chloro-3-methylbut-1-ene is unique due to the position of the chlorine atom and the double bond within its structure. This specific arrangement influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 3-chloro-3-methyl-1-butene, the reactivity and products formed may differ significantly due to the different positions of the functional groups.
特性
CAS番号 |
10524-01-3 |
|---|---|
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC名 |
4-chloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
InChIキー |
ZFXHRKNMXMGZNU-UHFFFAOYSA-N |
SMILES |
CC(CCl)C=C |
正規SMILES |
CC(CCl)C=C |
同義語 |
4-Chloro-3-methyl-1-butene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















